molecular formula C11H19NO2 B8637472 ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No.: B8637472
M. Wt: 197.27 g/mol
InChI Key: ULGUQTOELKSOAJ-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ULGUQTOELKSOAJ-GUBZILKMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1

Canonical SMILES

CCOC(=O)C1CC2CCCCC2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 27.0 g of ethyl indole-2-carboxylate in 250 ml of trifluoroacetic acid. Add 2.05 g of platinium oxide, hydrogenate the mixture at 50 lb/in2 at room temperature. Filter the mixture and concentrate the filtrate in vacuo to give a residue. Suspend the residue in ether and treat with cold dilute sodium hydroxide solution. Dry the organic layer over magnesium sulfate and concentrate it to give ethyl octahydroindole-2-carboxylate, a pale yellow oil.
Quantity
27 g
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reactant
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250 mL
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solvent
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0 (± 1) mol
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solvent
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2.05 g
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catalyst
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Synthesis routes and methods II

Procedure details

Name
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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
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Extracted from reaction SMILES
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reactant
Reaction Step One

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